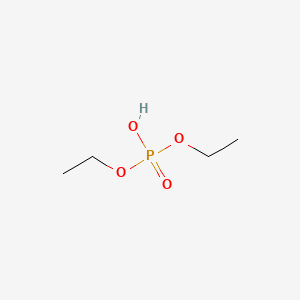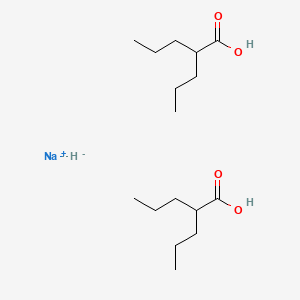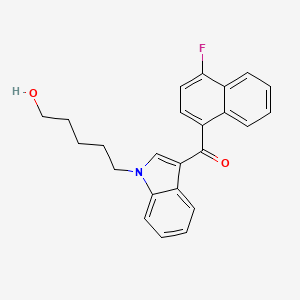
(4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 412 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is a presumptive metabolite of JWH 412, based on the metabolism of the structurally similar cannabinoid JWH 018 . This compound is primarily used as an analytical reference standard in forensic and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JWH 412 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 412. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired hydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and structural integrity .
Analyse Chemischer Reaktionen
Types of Reactions: JWH 412 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
JWH 412 N-(5-hydroxypentyl) metabolite is used in various scientific research applications, including:
Forensic Chemistry: It serves as an analytical reference standard for the detection and analysis of synthetic cannabinoids in biological samples.
Toxicology: The compound is used to study the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: Researchers use this metabolite to investigate the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: It is employed in the development and validation of analytical methods for the detection of synthetic cannabinoids.
Wirkmechanismus
The mechanism of action of JWH 412 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids, which typically bind to cannabinoid receptors type 1 (CB1) and type 2 (CB2). This binding leads to the activation of various signaling pathways, resulting in the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 122 N-(5-hydroxypentyl) metabolite
- JWH 210 N-(5-hydroxypentyl) metabolite
Comparison: JWH 412 N-(5-hydroxypentyl) metabolite is unique due to its specific structural modifications, which may result in different binding affinities and metabolic profiles compared to other similar compounds. For example, the presence of a fluorine atom in the naphthyl moiety of JWH 412 enhances its binding affinity to cannabinoid receptors compared to the unsubstituted JWH 018 .
Eigenschaften
Molekularformel |
C24H22FNO2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(4-fluoronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22FNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |
InChI-Schlüssel |
JIQKZFCDBLYORO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10779481.png)
![1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B10779486.png)
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B10779493.png)
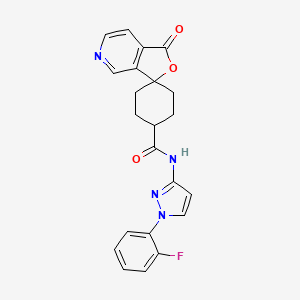
![(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)a 3a,3b,6,6,9aapentamethyla1a[(2R)a2,6,6a trimethyloxana2ayl]ahexadecahydroa1Ha cyclopenta[a]phenanthrenea5,7,11atriol](/img/structure/B10779515.png)
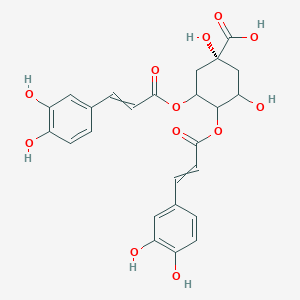
![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)
![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)
![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)
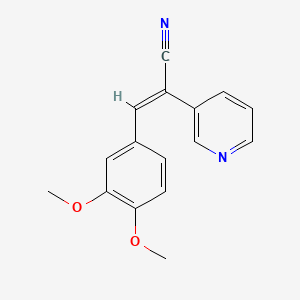
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)
